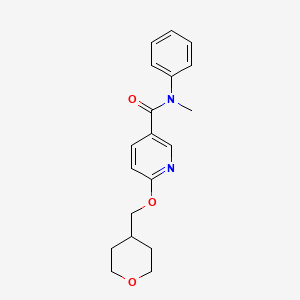

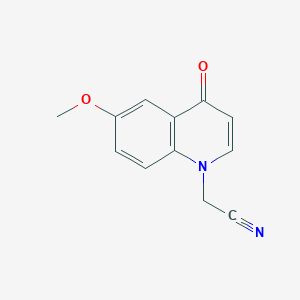

![molecular formula C10H16BrNO B2610046 (2Z)-7-(bromomethyl)-N-hydroxy-1,7-dimethylbicyclo[2.2.1]heptan-2-imine CAS No. 201138-28-5](/img/structure/B2610046.png)

(2Z)-7-(bromomethyl)-N-hydroxy-1,7-dimethylbicyclo[2.2.1]heptan-2-imine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of bicyclo[2.2.1]heptane, which is a type of organic compound with a structure that includes a seven-membered ring of carbon atoms .

Synthesis Analysis

One method for synthesizing similar compounds involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . Another method involves an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using single-crystal X-ray diffraction .

Chemical Reactions Analysis

The reactions involved in the synthesis of similar compounds include a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes and an epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters .

科学的研究の応用

Asymmetric Synthesis Applications

Derivatives of bicyclic amino acid derivatives, including structures similar to (2Z)-7-(bromomethyl)-N-hydroxy-1,7-dimethylbicyclo[2.2.1]heptan-2-imine, have been synthesized using Aza-Diels-Alder reactions. These derivatives are crucial in asymmetric synthesis, providing a pathway to develop chiral compounds, which are significant in various fields of chemistry and pharmaceuticals (H. Waldmann & M. Braun, 1991).

Metal Complex Synthesis

The compound has potential applications in the synthesis of mixed-metal complexes. For instance, reactions involving similar bromo-substituted compounds with amines and metals in aqueous solutions can lead to the formation of dinuclear and tetranuclear metal complexes, which are valuable in catalysis and material science (Y. Nakamura et al., 2001).

Organometallic Reagent Addition

The compound is also relevant in studies involving the regioselective and diastereoselective addition of organometallic reagents to imines. Such reactions are fundamental in organic synthesis, enabling the construction of complex molecules with high stereocontrol, essential for pharmaceutical synthesis (Giuseppe S. Alvaro et al., 1998).

Synthesis of Functionalized Norbornenes

Functionalized norbornenes, akin to this compound, have been synthesized through silicon-controlled carbocation rearrangement. Such compounds are crucial in developing new materials and in the field of polymer chemistry (I. Fleming & J. Michael, 1981).

作用機序

将来の方向性

The synthesis of similar compounds has potential applications in various fields. For example, the products could be further functionalized to build up a library of bridged aza-bicyclic structures . Additionally, the optically active lactone is an intermediate in the synthesis of an important precursor of azadirachtin .

特性

IUPAC Name |

(NZ)-N-[7-(bromomethyl)-1,7-dimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO/c1-9-4-3-7(5-8(9)12-13)10(9,2)6-11/h7,13H,3-6H2,1-2H3/b12-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBFTBBHLBKDMO-WQLSENKSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C1(C)CBr)CC2=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1\2CCC(C1(C)CBr)C/C2=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26661508 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

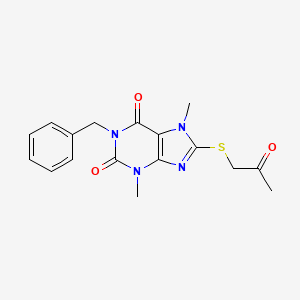

![N-benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2609963.png)

![[4-Chloro-2-(difluoromethyl)phenyl] acetate](/img/structure/B2609965.png)

![[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

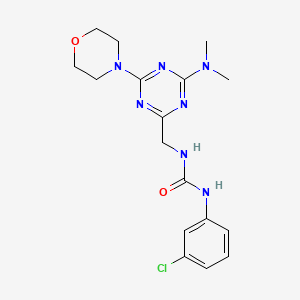

![4-(dimethylsulfamoyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}benzamide](/img/structure/B2609973.png)

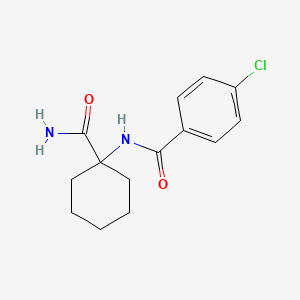

![5-Piperidyl-2-[4-(pyrrolidinylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2609979.png)

![5-Chloro-2-methyl-4-[(1-methylpiperidin-3-yl)amino]-2,3-dihydropyridazin-3-one](/img/structure/B2609983.png)